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Compound of Interest

Compound Name: Terazosin

Cat. No.: B1175042 Get Quote

A comprehensive review of scientific literature indicates that generic formulations of terazosin
are bioequivalent and demonstrate comparable clinical efficacy and safety profiles to the

branded drug, Hytrin, for the treatment of benign prostatic hyperplasia (BPH) and hypertension.

Multiple studies, ranging from pharmacokinetic assessments in healthy volunteers to clinical

trials in patient populations, support the interchangeability of these products.

Pharmacokinetic Bioequivalence
Bioequivalence studies are fundamental in establishing the therapeutic equivalence between a

generic drug and its branded counterpart. These studies assess key pharmacokinetic

parameters to ensure that the rate and extent of drug absorption are comparable.

A randomized, open-label, single-dose, two-period crossover study in healthy Chinese subjects

found that a new generic terazosin hydrochloride capsule was bioequivalent to the branded

drug under both fasting and fed conditions.[1] The 90% confidence intervals for the geometric

mean ratios of Cmax (maximum plasma concentration), AUC0-t (area under the plasma

concentration-time curve from time zero to the last measurable concentration), and AUC0-∞

(area under the curve from time zero to infinity) were all within the predefined bioequivalence

range of 80-125%.[1] Similarly, a study in healthy Korean male subjects comparing a generic

terazosin tablet (TZC®) with the branded Hytrin® tablet concluded that the two formulations

were bioequivalent.[2]

Table 1: Comparative Pharmacokinetic Parameters of Branded vs. Generic Terazosin
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Parameter
Generic
Formulation

Branded
Formulation
(Hytrin®)

Finding
Study
Population

Cmax
26.61 ± 7.16

ng/mL

26.54 ± 8.46

ng/mL

No significant

difference

Healthy Korean

Males[2]

AUC0-∞
278.74 ± 79.28

nghr/mL

276.57 ± 83.79

nghr/mL

No significant

difference;

Bioequivalent

Healthy Korean

Males[2]

90% CI for Cmax

ratio
Within 80-125% Reference Bioequivalent

Healthy Chinese

Subjects[1]

90% CI for AUC

ratio
Within 80-125% Reference Bioequivalent

Healthy Chinese

Subjects[1]

Clinical Efficacy and Safety
Beyond pharmacokinetics, clinical studies have evaluated the real-world effectiveness and

tolerability of generic terazosin compared to the branded version in patients with BPH.

A randomized, open-label, crossover study in Taiwanese patients with symptomatic BPH found

no significant differences in efficacy between generic and branded terazosin.[3] Key efficacy

endpoints included the International Prostate Symptom Score (IPSS) and the maximal uroflow

rate. At the end of the 6-week treatment periods, the mean decrease from baseline in IPSS

total score and the mean increase in maximal uroflow rate were comparable for both

formulations.[3]

In terms of safety, the incidence and types of adverse events were also similar. The most

commonly reported adverse events for both generic and branded terazosin were dizziness

and peripheral edema, with no significant difference in their prevalence between the two

treatment groups.[3]

Table 2: Comparative Efficacy and Safety in BPH Patients
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Parameter Generic Terazosin Branded Terazosin Finding

Mean Decrease in

IPSS at 6 Weeks
2.46 (SD 1.00) 2.87 (SD 0.71)

No significant

difference[3]

Mean Increase in

Maximal Uroflow Rate

at 6 Weeks

2.36 (SD 0.90) mL/s 2.03 (SD 0.62) mL/s
No significant

difference[3]

Dizziness 14.6% (7/48 patients)
20.0% (10/50

patients)

No significant

difference[3]

Peripheral Edema 2.1% (1/48 patients) 6.0% (3/50 patients)
No significant

difference[3]

In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control measure that can predict a drug's in-vivo

performance.[4] FDA documents reviewing Abbreviated New Drug Applications (ANDAs) for

generic terazosin hydrochloride tablets and capsules show that comparative dissolution tests

were conducted against the branded Hytrin®.[5][6] These tests, performed under specified

conditions (e.g., USP Apparatus 2, paddle, at 50 rpm in water), demonstrated that the generic

products met the required dissolution specifications, often showing a high percentage of the

drug dissolved within 30 to 60 minutes.[5][6] These results provide further support for the

interchangeability of the formulations.

Experimental Protocols
The methodologies employed in these comparative studies are crucial for interpreting the

results.

Bioequivalence Study Protocol: A typical bioequivalence study for terazosin follows a

randomized, open-label, single-dose, two-period crossover design.[1][2]

Subject Recruitment: Healthy adult volunteers are screened and enrolled.

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g.,

Group A receives generic then branded; Group B receives branded then generic).
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Dosing: In each period, subjects receive a single oral dose of either the test (generic) or

reference (branded) terazosin, typically 2 mg or 5 mg.[1][5]

Washout Period: A washout period of at least one week separates the two treatment periods

to ensure complete elimination of the drug from the body.[1][3]

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before

and after drug administration (e.g., up to 60 hours post-dose).[1]

Bioanalytical Method: Plasma concentrations of terazosin are quantified using a validated

analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[1]

Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated, and statistical

tests are performed to determine if the 90% confidence intervals for the ratio of the

geometric means fall within the 80-125% acceptance range.[1][7]

Clinical Efficacy and Safety Trial Protocol: The clinical trial comparing generic and branded

terazosin in BPH patients also utilized a randomized, crossover design.[3]

Patient Population: Men diagnosed with symptomatic BPH who had not previously received

treatment were recruited.[3]

Treatment Protocol: Patients were randomized to receive either generic or branded

terazosin for a 6-week period, followed by a 1-week washout, and then crossed over to the

other formulation for another 6 weeks.[3]

Dosing Regimen: Treatment was initiated at 2 mg/day and could be titrated up to 4 mg/day

or down to 1 mg/day based on patient response and tolerability.[3]

Efficacy Assessments: The International Prostate Symptom Scale (IPSS) and uroflowmetry

(maximal and mean flow rates) were measured at baseline and at specified follow-up visits.

[3]

Safety Monitoring: Tolerability was assessed through physical examinations, vital signs,

laboratory analyses, and spontaneous reporting of adverse events at each visit.[3]
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Signaling Pathway and Experimental Workflow
Terazosin functions as a selective alpha-1 adrenergic receptor antagonist.[8][9] By blocking

these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck, it

leads to muscle relaxation, which in turn reduces bladder outlet obstruction and improves

urinary flow in patients with BPH.[8][9] In vascular smooth muscle, this same mechanism of

action results in vasodilation and a reduction in blood pressure.[8]

Typical Bioequivalence Study Workflow
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A typical workflow for a crossover bioequivalence study.
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Terazosin's Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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